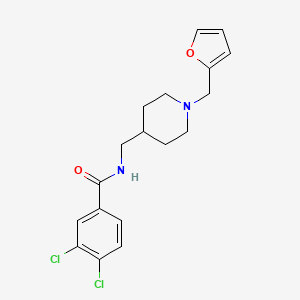

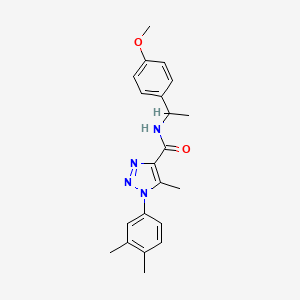

![molecular formula C14H12N6OS B2991196 N-[4-oxo-5-{(Z)-[2-(1H-pyrazol-1-yl)phenyl]methylidene}-1,3-thiazol-2(4H)-yl]guanidine CAS No. 956377-39-2](/img/structure/B2991196.png)

N-[4-oxo-5-{(Z)-[2-(1H-pyrazol-1-yl)phenyl]methylidene}-1,3-thiazol-2(4H)-yl]guanidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, HRMS, and ESI–MS . Unfortunately, the specific molecular structure analysis for “N-[4-oxo-5-{(Z)-[2-(1H-pyrazol-1-yl)phenyl]methylidene}-1,3-thiazol-2(4H)-yl]guanidine” is not provided in the available resources.科学的研究の応用

Synthesis and Antibacterial Evaluation

Research into heterocyclic compounds, including derivatives of guanidine, has shown promise in the development of new antibacterial agents. A study by Azab, Youssef, and El‐Bordany (2013) detailed the synthesis of novel heterocyclic compounds incorporating a sulfonamido moiety, derived from reactions with active methylene compounds and guanidine hydrochloride, demonstrating high antibacterial activities for certain compounds (M. E. Azab, M. Youssef, E. A. El‐Bordany, 2013).

Heterocyclic Derivatives and Biological Activity

Further exploration into heterocyclic derivatives, as conducted by Saadi (2018), involved synthesizing various heterocyclic compounds from imidazole, including reactions with guanidine hydrochloride. These compounds were studied for their biological activity, showcasing the potential of guanidine derivatives in medicinal chemistry (L. Saadi, 2018).

Enhancing Dissolution Rates of Amorphous Silica

Kawano and Hwang (2010) investigated the influence of guanidine and related heterocyclic compounds on the dissolution rates of amorphous silica. Their findings indicated that guanidine can significantly enhance the dissolution rate, suggesting applications in material science and engineering (M. Kawano, Jinyeon Hwang, 2010).

Development of Thiazolo[4,5-d]pyrimidines

Kuppast and Fahmy (2016) discussed the importance of thiazolo[4,5-d]pyrimidines, highlighting their resemblance to purine bases and their broad pharmacological activities. This review underscores the structural significance and versatility of guanidine derivatives in the design of novel therapeutics, demonstrating the scaffold's utility across various medicinal chemistry applications (Bhimanna Kuppast, H. Fahmy, 2016).

作用機序

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. While the specific mechanism of action for “N-[4-oxo-5-{(Z)-[2-(1H-pyrazol-1-yl)phenyl]methylidene}-1,3-thiazol-2(4H)-yl]guanidine” is not detailed in the available resources, similar compounds have been reported to exhibit a range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

特性

IUPAC Name |

2-[(5Z)-4-oxo-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazol-2-yl]guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6OS/c15-13(16)19-14-18-12(21)11(22-14)8-9-4-1-2-5-10(9)20-7-3-6-17-20/h1-8H,(H4,15,16,18,19,21)/b11-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOEJHPUCBMCGMN-FLIBITNWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)N=C(S2)N=C(N)N)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C\2/C(=O)N=C(S2)N=C(N)N)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24824556 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[1-(4-chlorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2991113.png)

![N-[3-Oxo-3-(2-propylmorpholin-4-yl)propyl]prop-2-enamide](/img/structure/B2991115.png)

![1-(2,3-dimethylphenyl)-3-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2991118.png)

![[3-(1,2,4-Oxadiazol-3-yl)phenyl]methanol](/img/structure/B2991122.png)

![6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid](/img/structure/B2991123.png)

![3-methyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2991129.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2991131.png)

![(E)-N-[2-(Benzylamino)-2-oxoethyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2991133.png)